molecular formula C13H14N2O4 B4432131 N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide CAS No. 145440-98-8

N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No.: B4432131
CAS No.: 145440-98-8
M. Wt: 262.26 g/mol
InChI Key: NUGILKOOJIIMED-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.09535693 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-(2,5-Dimethoxyphenyl)-5-methyl-3-isoxazolecarboxamide is a potent agonist of the 5-HT2A/C and 5-HT1A serotonin receptors . It exhibits high binding affinity for these receptors . The 5-HT2A receptor is known to play a crucial role in the functioning of the central nervous system, particularly in the mediation of hallucinogenic effects .

Mode of Action

The compound interacts with its targets, the 5-HT2A/C and 5-HT1A serotonin receptors, resulting in a series of changes. It acts as an agonist, meaning it binds to these receptors and activates them . This activation leads to a series of downstream effects that contribute to the compound’s overall impact .

Biochemical Pathways

The compound’s action on the 5-HT2A/C and 5-HT1A serotonin receptors affects various biochemical pathways. The activation of these receptors can lead to the release of neurotransmitters like dopamine, serotonin, and glutamate . These neurotransmitters play crucial roles in mood regulation, cognition, and perception, among other functions .

Pharmacokinetics

Similar compounds have been shown to be extensively metabolized, with a variety of metabolites identified . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be fully elucidated .

Result of Action

The activation of the 5-HT2A/C and 5-HT1A serotonin receptors by this compound leads to a range of molecular and cellular effects. These include increased release of neurotransmitters and altered neuronal activity . The compound’s hallucinogenic effects are believed to result from these changes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is administered

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound . As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would depend on the properties and potential applications of this compound . It could be studied for possible bioactive properties, or used as a building block for synthesizing other compounds .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-6-11(15-19-8)13(16)14-10-7-9(17-2)4-5-12(10)18-3/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGILKOOJIIMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932602
Record name N-(2,5-Dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145440-98-8
Record name 3-Isoxazolecarboxamide, N-(2,5-dimethoxyphenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,5-Dimethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.